

Patient selection criteria for Sodelglitazar intervention studies

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Compound of Interest

Compound Name: Sodelglitazar

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Technical Support Center: Sodelglitazar Intervention Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on patient selection for **Sodelglitazar** intervention studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary indications for which **Sodelglitazar** intervention studies are conducted?

A1: **Sodelglitazar** is primarily investigated for metabolic disorders. Clinical trials have focused on conditions such as diabetic dyslipidemia, hypertriglyceridemia in patients with type 2 diabetes mellitus, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).^{[1][2][3][4][5]}

Q2: What is the mechanism of action of **Sodelglitazar**?

A2: **Sodelglitazar** is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR- α) and gamma (PPAR- γ). PPAR- α activation primarily influences lipid metabolism,

leading to a reduction in triglycerides and VLDL cholesterol, while PPAR- γ activation enhances insulin sensitivity and improves glucose metabolism. This dual action allows it to simultaneously address both lipid abnormalities and insulin resistance.

Q3: What are the key inclusion criteria for patients in a **Sodelglitazar** clinical trial for diabetic dyslipidemia?

A3: Key inclusion criteria for diabetic dyslipidemia studies typically include an age range of 18 to 65 years, a diagnosis of type 2 diabetes mellitus with inadequate glycemic control (e.g., HbA1c between 7% and 9%), and hypertriglyceridemia (e.g., fasting triglycerides >200 to 400 mg/dL). Patients are often required to be on a stable dose of metformin and/or sulfonylureas.

Q4: What are the typical exclusion criteria across most **Sodelglitazar** studies?

A4: Common exclusion criteria aim to ensure patient safety and data integrity. These often include:

- Use of other lipid-lowering agents or insulin.
- History of significant cardiovascular events.
- Severe hepatic or renal dysfunction.
- Active muscle diseases or myopathies.
- Pregnancy or lactation.
- History of alcohol or drug abuse.
- Participation in other clinical trials within the last 3 months.

Troubleshooting Guides

Problem: High screen failure rate due to stringent lipid profile criteria.

Solution:

- **Pre-screening:** Implement a robust pre-screening process to assess potential participants' recent lipid profiles before scheduling a formal screening visit.
- **Lifestyle Modification Run-in:** Incorporate a 2-week lifestyle modification (diet and exercise) run-in period before the baseline measurements. This can help stabilize lipid levels and identify patients who are compliant with study requirements.
- **Inclusion Criteria Range:** While maintaining scientific rigor, evaluate if the specified triglyceride or cholesterol ranges can be broadened based on a thorough review of existing literature and the specific study objectives.

Problem: Difficulty in recruiting patients with a confirmed diagnosis of NASH via liver biopsy.

Solution:

- **Collaboration with Hepatology Centers:** Establish strong collaborations with specialized hepatology and gastroenterology centers that routinely perform liver biopsies for NASH diagnosis.
- **Use of Historical Biopsies:** Allow for the use of historical liver biopsy results performed within a reasonable timeframe (e.g., 6 months) to reduce the burden on potential participants, provided the tissue blocks are available for re-assessment.
- **Non-invasive Screening:** Employ non-invasive imaging techniques like ultrasound, CT scan, or MRI during pre-screening to identify patients with a higher likelihood of having NAFLD or NASH, thus targeting the more invasive biopsy procedure to a more qualified patient pool.

Patient Selection Criteria: Quantitative Data Summary

The following tables summarize the key quantitative inclusion and exclusion criteria from various **Sodelglitazar** intervention studies.

Table 1: Inclusion Criteria for **Sodelglitazar** Studies

Parameter	Diabetic Dyslipidemia	NAFLD/NASH
Age (years)	18 - 65	18 - 75
Body Mass Index (BMI) (kg/m ²)	> 23	≥ 25
Glycosylated Hemoglobin (HbA1c)	>7% to 9%	< 8% or < 9%
Fasting Triglycerides (mg/dL)	> 200 to 400	Not specified as primary inclusion
Alanine Aminotransferase (ALT)	Not specified as primary inclusion	> 1.5 times the upper limit of normal
NAFLD Diagnosis	Not Applicable	Diagnosed by ultrasonography or liver biopsy
NASH Histological Evidence	Not Applicable	NAFLD Activity Score (NAS) ≥ 4 with minimum score of 1 for steatosis, hepatocyte ballooning, and lobular inflammation

Table 2: Exclusion Criteria for **Sodelglitazar** Studies

Parameter	Diabetic Dyslipidemia	NAFLD/NASH
Hypertension (mmHg)	> 150/100	Not explicitly stated in all studies
Serum Creatinine (mg/dL)	> 1.2	> 1.5
eGFR (mL/min/1.73m ²)	Not specified	< 60
Aspartate Aminotransferase (AST) / Alanine Aminotransferase (ALT)	≥ 2.5 times UNL	> 200 IU/L or > 250 IU/L
Bilirubin (mg/dL)	> 2 times UNL	> 1.5
International Normalized Ratio (INR)	Not specified	> 1.5
Creatine Kinase (CK)	Not specified	≥ 1.5 times UNL
Alcohol Consumption (gm/day)	Not specified	>30 for men, >20 for women

Experimental Protocols and Workflows

Experimental Protocol: A Randomized, Double-Blind, Active-Control Study

This protocol is a common design for Phase 3 clinical trials of **Sodelglitazar**.

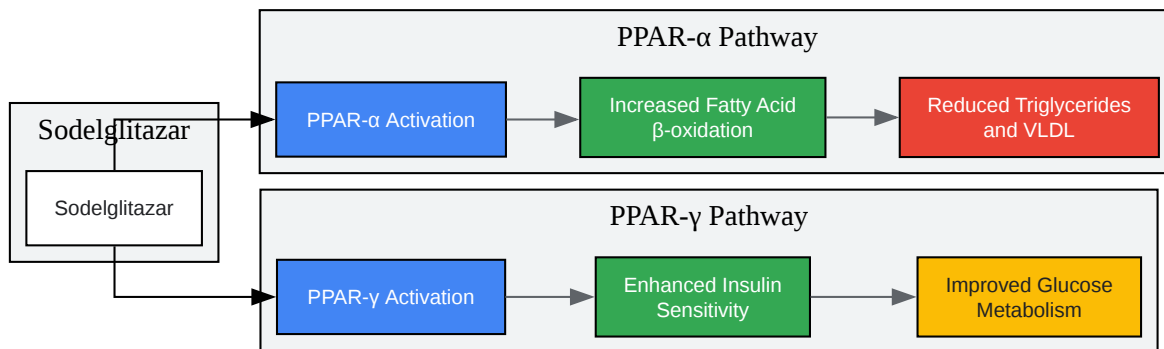
- Patient Screening and Run-in Period:
 - Potential participants are screened based on the inclusion and exclusion criteria.
 - Eligible patients undergo a 2-week run-in period that includes lifestyle modification counseling (diet and exercise). During this period, any prohibited medications are washed out.
- Randomization and Blinding:
 - After the run-in period, eligible patients are randomly assigned to one of the treatment arms (e.g., **Sodelglitazar** 2mg, **Sodelglitazar** 4mg, or an active comparator like Pioglitazone).

- The study is double-blinded, meaning neither the participants nor the investigators know the treatment assignment.
- Treatment and Follow-up:
 - Participants receive the assigned study drug for a specified duration (e.g., 24 weeks).
 - Regular follow-up visits are scheduled (e.g., at weeks 2, 6, 12, 18, and 24) to assess safety, efficacy, and compliance.
- Endpoint Assessment:
 - The primary efficacy endpoint, such as the change in plasma triglyceride levels, is measured at the end of the treatment period.
 - Secondary endpoints, including other lipid parameters and glycemic control markers, are also assessed.
 - Safety is monitored throughout the study by evaluating adverse events and laboratory parameters.

Signaling Pathways and Workflows

Sodelglitazar Mechanism of Action: PPAR- α and PPAR- γ Signaling

Sodelglitazar's therapeutic effects are mediated through the activation of PPAR- α and PPAR- γ , which are nuclear receptors that regulate gene expression.

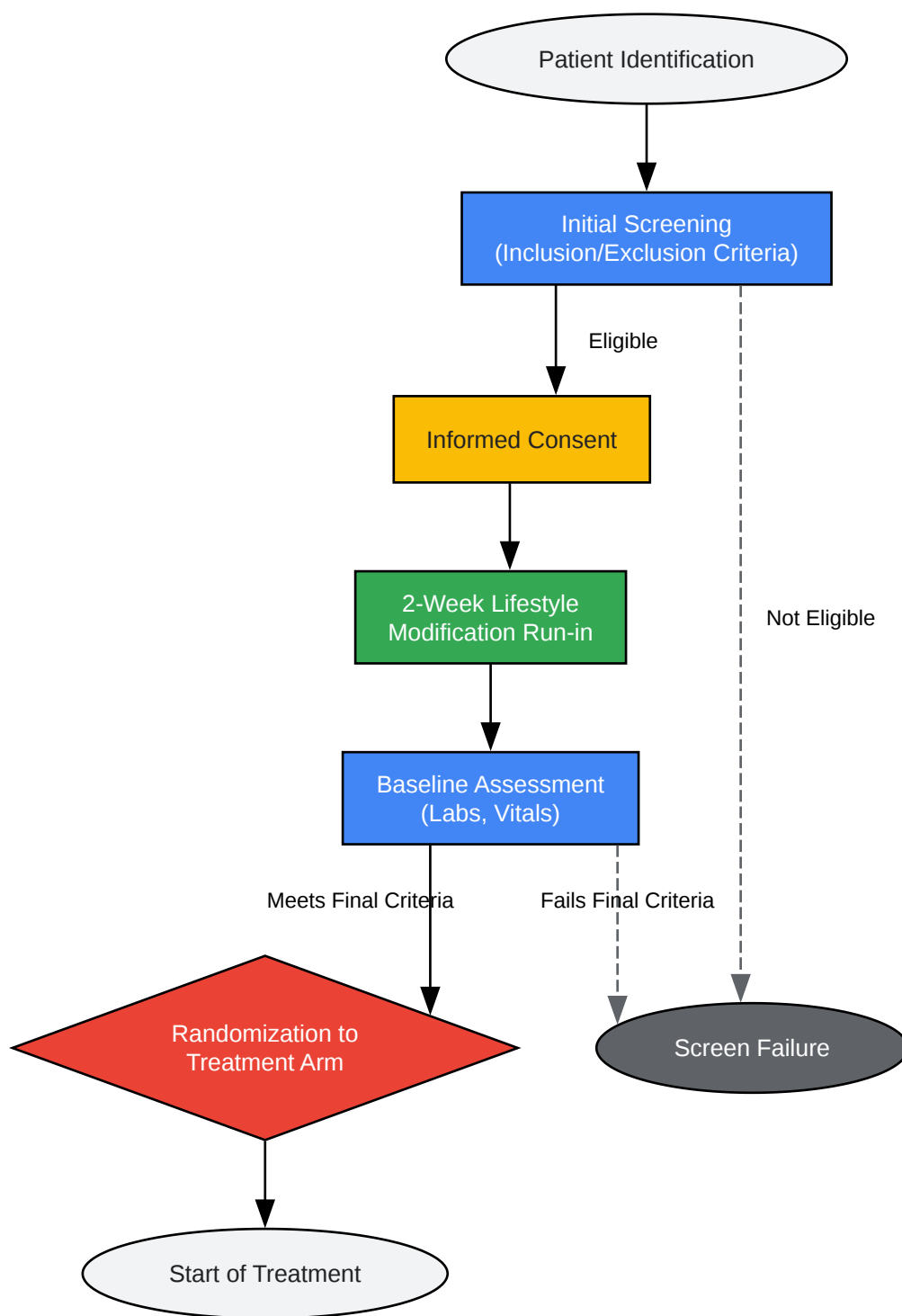


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Caption: **Sodelglitazar**'s dual activation of PPAR-α and PPAR-γ pathways.

Experimental Workflow: Patient Screening to Randomization

The following diagram illustrates a typical workflow for enrolling patients in a **Sodelglitazar** clinical trial.



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Caption: Workflow for patient screening and enrollment in a **Sodelglitazar** trial.

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